molecular formula C13H12ClNO4S2 B2401960 Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941888-35-3

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2401960
CAS No.: 941888-35-3
M. Wt: 345.81
InChI Key: WZRFPAKBRGJDCK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding thiophene derivatives.

  • Substitution: Introduction of different functional groups at the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule

Medicine: In the medical field, Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is being investigated for its therapeutic properties. It has shown potential in treating certain diseases due to its biological activity.

Industry: The compound is also used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of advanced materials.

Mechanism of Action

The mechanism by which Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

  • Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

  • Methyl 3-[(3-chloro-4-methylphenyl)sulfonyl]thiophene-2-carboxylate

Uniqueness: Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate stands out due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-8-3-4-9(7-10(8)14)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRFPAKBRGJDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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